![molecular formula C8H9N3 B581572 3-Amino-3-(pyridin-2-YL)propanenitrile CAS No. 1270489-77-4](/img/structure/B581572.png)
3-Amino-3-(pyridin-2-YL)propanenitrile
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Overview
Description
3-Amino-3-(pyridin-2-YL)propanenitrile is a chemical compound with the CAS Number: 1270489-77-4. It has a molecular weight of 147.18 and its IUPAC name is 3-amino-3-(2-pyridinyl)propanenitrile .
Molecular Structure Analysis
The InChI code for 3-Amino-3-(pyridin-2-YL)propanenitrile is 1S/C8H9N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-3,6-7H,4,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Amino-3-(pyridin-2-YL)propanenitrile is a compound with a molecular weight of 147.18. It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis of N-Heterocycles
The compound “3-Amino-3-(pyridin-2-YL)propanenitrile” can be used in the synthesis of various N-heterocycles. For example, it has been utilized for the facile conversion into 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of ethylenediamine and 1,3-diaminopropane .
Antibacterial Activity
This compound has been incorporated into the structure of fourth-generation cephalosporins to enhance their antibacterial activity. The 3-aminopyrazole function group at the 3-positions of cephalosporins like cefoselis was fused with a piperidine to create a scaffold that can be readily obtained from corresponding 4-oxopiperidine-3-carbonitrile in a single operation .
Pharmacophores for Medicinal Applications
Aminopyridines, such as “3-Amino-3-(pyridin-2-YL)propanenitrile”, serve as pharmacophores for many molecules with significant biological and therapeutic value. N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have varied medicinal applications, have received great attention in recent years .
Synthesis of Amide Derivatives
The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These derivatives were synthesized using ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .
Characterization Studies
In characterization studies, specifically during High Resolution Mass Spectrometry (HRMS), synthesized imidates derived from “3-Amino-3-(pyridin-2-YL)propanenitrile” showed two fragments, [M−31]+ and [M+15]+, with the use of a higher fragmentor voltage .
Synthesis of Cyanonicotinate Derivatives
The compound has also been used in the synthesis of ethyl 6-cyanonicotinate. This process involved a solution of 3-(ethoxycarbonyl)pyridine N -oxide in acetonitrile with trimethylsilyl cyanide and triethylamine, heated at reflux .
Safety and Hazards
properties
IUPAC Name |
3-amino-3-pyridin-2-ylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-3,6-7H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFYCENTMKDUBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(pyridin-2-YL)propanenitrile |
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